

An In-depth Technical Guide to tert-Butyl 2-(3-iodophenyl)acetate

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Compound of Interest

Compound Name: tert-Butyl 2-(3-iodophenyl)acetate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-Butyl 2-(3-iodophenyl)acetate**, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the development of bioactive molecules, with a focus on its utility in cross-coupling reactions. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Identity and Properties

tert-Butyl 2-(3-iodophenyl)acetate is a halogenated aromatic carboxylic acid ester. The presence of the iodo-substituent at the meta-position of the phenyl ring makes it a versatile building block for the introduction of various functional groups through cross-coupling reactions. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions.

Table 1: Chemical Identifiers and Computed Properties



Identifier	Value
IUPAC Name	tert-butyl 2-(3-iodophenyl)acetate
Synonyms	2-Methyl-2-propanyl (3-iodophenyl)acetate; Benzeneacetic acid, 3-iodo-, 1,1-dimethylethyl ester[1]
CAS Number	2206970-15-0[1]
Molecular Formula	C12H15IO2[1]
Molecular Weight	318.15 g/mol [1]
InChlKey	FULKTPAMXJVFOD-UHFFFAOYSA-N[1]
Canonical SMILES	CC(C)(C)OC(=O)CC1=CC(=CC=C1)I[1]
Topological Polar Surface Area	26.3 Ų
Rotatable Bond Count	4
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2

Note: Physical properties such as melting point, boiling point, and density for **tert-Butyl 2-(3-iodophenyl)acetate** are not readily available in the cited literature.

Synthesis of tert-Butyl 2-(3-iodophenyl)acetate

The synthesis of **tert-Butyl 2-(3-iodophenyl)acetate** is typically achieved through a two-step process: the synthesis of the precursor 2-(3-iodophenyl)acetic acid, followed by its esterification.

Experimental Protocol for the Synthesis of 2-(3lodophenyl)acetic Acid

This protocol is adapted from the hydrolysis of 2-(3-iodophenyl)acetonitrile.

Materials:



- 2-(3-iodophenyl)acetonitrile
- 1.0 M aqueous sodium hydroxide (NaOH) solution
- 1.0 M hydrochloric acid (HCl) solution
- Diethyl ether
- Anhydrous sodium sulfate (Na2SO4)
- Distilled water

Procedure:

- Dissolve 2-(3-iodophenyl)acetonitrile in a 1.0 M aqueous sodium hydroxide solution.
- Heat the reaction mixture at reflux for 4 hours.
- After cooling to room temperature, extract the aqueous phase with diethyl ether to remove any unreacted starting material.
- Acidify the aqueous phase to a pH of less than 7 with a 1.0 M hydrochloric acid solution.
- Extract the acidified aqueous phase with diethyl ether.
- Combine the organic phases, wash with distilled water, and dry over anhydrous sodium sulfate.
- Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield 2-(3-iodophenyl)acetic acid.

Experimental Protocol for the Esterification to tert-Butyl 2-(3-iodophenyl)acetate

This protocol describes a general method for the synthesis of tert-butyl esters from carboxylic acids.

Materials:

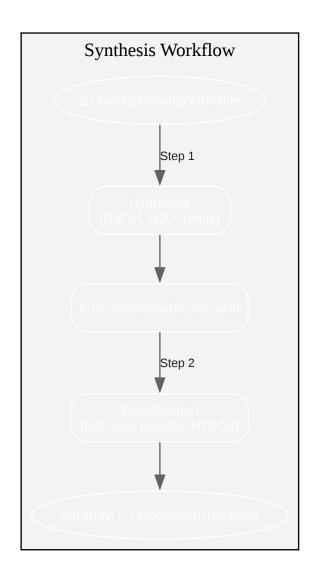


- · 2-(3-iodophenyl)acetic acid
- tert-Butyl acetate
- Acetic acid
- Concentrated sulfuric acid (H2SO4)
- Water
- Saturated aqueous sodium bicarbonate (NaHCO3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO4)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- To a solution of 2-(3-iodophenyl)acetic acid in a mixture of tert-butyl acetate and acetic acid, slowly add concentrated sulfuric acid while maintaining the temperature at around 30 °C.
- Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
- Quench the reaction by pouring the mixture into ice-water.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
- Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain tert-Butyl 2-(3-iodophenyl)acetate.





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A high-level workflow for the synthesis of tert-Butyl 2-(3-iodophenyl)acetate.

Spectroscopic Characterization

While specific experimental spectra for **tert-Butyl 2-(3-iodophenyl)acetate** are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data



Technique	Predicted Data
¹ H NMR	Aromatic protons (4H) would appear in the range of δ 7.0-7.8 ppm. The singlet for the methylene protons (2H) adjacent to the carbonyl group would be expected around δ 3.5-3.7 ppm. The singlet for the nine equivalent protons of the tert-butyl group (9H) would be found upfield, around δ 1.4-1.5 ppm.
¹³ C NMR	The carbonyl carbon of the ester would resonate around δ 170 ppm. The aromatic carbons would appear in the region of δ 125-140 ppm, with the carbon bearing the iodine atom being the most downfield. The quaternary carbon of the tert-butyl group would be around δ 80-82 ppm, and the methyl carbons of the tert-butyl group would be around δ 28 ppm. The methylene carbon would be expected around δ 40-42 ppm.
Mass Spec.	The molecular ion peak [M] $^+$ would be observed at m/z = 318. A prominent fragment would be the loss of the tert-butyl group, resulting in a peak at m/z = 261. Another characteristic fragmentation would be the loss of isobutylene, leading to the carboxylic acid fragment at m/z = 262. The base peak is often the tert-butyl cation at m/z = 57.

Applications in Drug Development and Organic Synthesis

The primary utility of **tert-Butyl 2-(3-iodophenyl)acetate** in drug development and organic synthesis stems from its role as a versatile building block. The C-I bond is relatively weak, making the iodine atom an excellent leaving group in various palladium-catalyzed cross-coupling reactions.



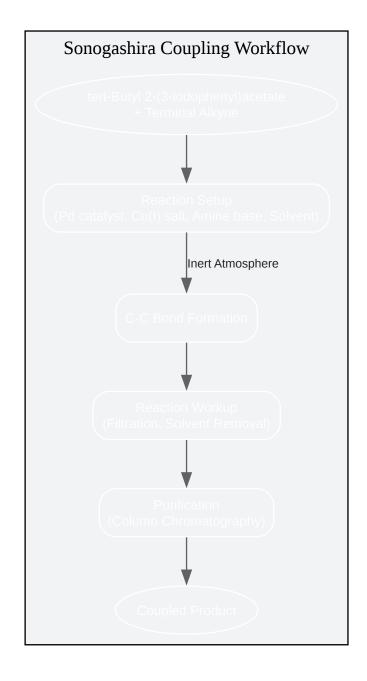
Sonogashira Coupling

A key application is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of many complex molecules, including pharmaceuticals, natural products, and organic materials.

General Protocol for Sonogashira Coupling:

- To a reaction vessel under an inert atmosphere, add **tert-Butyl 2-(3-iodophenyl)acetate**, a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF or DMF).
- Add a base, typically an amine such as triethylamine or diisopropylamine.
- Add the terminal alkyne to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
- Upon completion, work up the reaction by filtering off the catalyst and removing the solvent.
- Purify the product by column chromatography.





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A generalized workflow for the Sonogashira cross-coupling reaction.

Intermediate in Pharmaceutical Synthesis

While direct examples of the use of **tert-Butyl 2-(3-iodophenyl)acetate** in the synthesis of marketed drugs are not prevalent in the literature, structurally similar compounds are key intermediates. For instance, a related compound, tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, is an important intermediate in the synthesis of Alectinib, a potent inhibitor



used in cancer therapy. This highlights the potential of iodophenyl compounds as crucial building blocks in the development of novel therapeutics.

Conclusion

tert-Butyl 2-(3-iodophenyl)acetate is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. Its utility is primarily derived from the reactivity of the carbon-iodine bond in cross-coupling reactions, allowing for the facile construction of complex molecular architectures. This guide has provided a detailed overview of its properties, synthesis, and applications, and is intended to serve as a practical resource for researchers in the field.

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References

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